molecular formula C25H33N7O2 B6548588 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one CAS No. 946314-81-4

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6548588
CAS No.: 946314-81-4
M. Wt: 463.6 g/mol
InChI Key: DMAOBIBXKOXGLH-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a complex chemical compound known for its intricate molecular structure and significant potential in scientific research. This compound, with its multi-ring systems and various functional groups, can be of substantial interest across different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one involves several steps:

  • Preparation of Intermediate Compounds: : This may include the formation of the 4-ethoxyphenyl group, the piperazine ring, and the triazolo[4,5-d]pyrimidin-7-yl moiety separately.

  • Coupling Reactions: : Employing coupling reagents such as EDCI or DCC for amidation between the intermediates.

  • Cyclization Reactions: : Creating the cyclohexyl group using cyclization agents like sulfuric acid or other strong acids.

Industrial Production Methods

On an industrial scale, high-throughput methods are often employed:

  • Batch Reactors: : Suitable for controlling reaction parameters like temperature and pressure precisely.

  • Flow Chemistry: : For continuous synthesis, enhancing the efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one undergoes various chemical reactions:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: : Particularly nucleophilic substitution, using reagents like halides or alkoxides.

Major Products Formed

The compound's reactions typically yield:

  • Alcohols: : By reduction.

  • Ketones and Carboxylic Acids: : Via oxidation.

  • Substituted Derivatives: : Through various substitution reactions.

Scientific Research Applications

3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one is a versatile compound in research:

  • Chemistry: : Used in studying reaction mechanisms and synthetic pathways.

  • Biology: : Investigated for its potential in cell signaling and receptor binding studies.

  • Medicine: : Explored for its therapeutic potentials, such as antiviral and anticancer properties.

  • Industry: : Applied in material science for developing novel polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects by:

  • Molecular Interactions: : Binding to specific molecular targets such as enzymes or receptors.

  • Pathways Involved: : Modulating biochemical pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparing 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one with similar compounds:

  • Structural Uniqueness: : The presence of the triazolo[4,5-d]pyrimidin ring system sets it apart.

  • Analogous Compounds: : Similar compounds include those with piperazine and triazolopyrimidin cores but differing in substituent groups.

This compound is a powerhouse of potential in multiple scientific disciplines. Any specific questions or other compounds you're curious about?

Biological Activity

The compound 3-cyclohexyl-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one (CAS Number: 920412-46-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C24H31N7O2C_{24}H_{31}N_{7}O_{2}, with a molecular weight of 449.5 g/mol. The structure features a cyclohexyl group, a piperazine moiety, and a triazolopyrimidine core, which are known to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazolo[4,5-d]pyrimidines have shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in our compound suggests potential efficacy against similar pathogens.

Bacterial Strain Activity Reference
Staphylococcus aureusModerate to High
Escherichia coliModerate

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For example, triazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, with IC50 values demonstrating significant cytotoxicity. In particular, compounds with similar structural features have shown promising results against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Cell Line IC50 (µM) Reference
MCF70.01
NCI-H4600.03

The mechanisms through which triazole-containing compounds exert their effects often involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some derivatives inhibit key kinases involved in cell cycle regulation and apoptosis pathways .

Case Studies

Several studies have highlighted the biological activities of structurally similar compounds:

  • Antibacterial Study : A study on triazole derivatives revealed that certain modifications led to enhanced activity against Bacillus subtilis, indicating that structural variations can significantly impact efficacy .
  • Anticancer Evaluation : In vitro studies demonstrated that triazolo[4,5-d]pyrimidine derivatives exhibited potent cytotoxicity against a range of cancer cell lines, suggesting that our compound could similarly affect tumor growth through apoptosis induction or cell cycle arrest mechanisms .

Properties

IUPAC Name

3-cyclohexyl-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h9-12,18-19H,2-8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAOBIBXKOXGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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